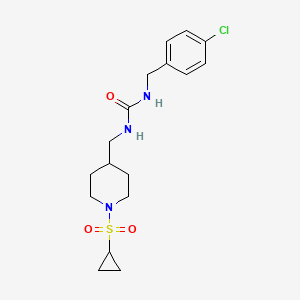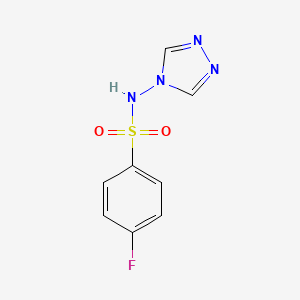
N-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorophenyl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C10H10FNO . It is a derivative of cyclopropanecarboxamide, where the nitrogen atom is substituted with a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “N-(4-fluorophenyl)cyclopropanecarboxamide” consists of a cyclopropane ring attached to a carboxamide group, which is further substituted with a 4-fluorophenyl group .Scientific Research Applications
Fluorophores in Molecular Imaging
Fluorophores in Cancer Detection Fluorophores like N-(4-fluorophenyl)cyclopropanecarboxamide are being studied for their potential in cancer diagnosis and molecular imaging. For instance, the toxicity of various fluorophores used in molecular imaging has been examined, highlighting the importance of evaluating the safety of these substances before patient administration. The research suggests that while some fluorophores show considerable toxicity, the amounts used in molecular imaging probes are typically much lower than the toxic doses. The studies also indicate that the safest and most effective probes for patient use will be determined based on their fluorescent characteristics and safety profiles (Alford et al., 2009).
Fluorinated Compounds in Material Science
Fluorinated Liquid Crystals Research on fluorinated liquid crystals has revealed their extraordinary properties and potential applications. The fluoro substituent's size and high polarity bring fascinating modifications to the material's properties, such as melting points, transition temperatures, and optical characteristics. These unique features open up possibilities for tailoring materials for specific applications in areas like display technology and other commercial applications (Hird, 2007).
Fluorophores in Biomedical Applications
Radiative Decay Engineering The concept of radiative decay engineering (RDE) involves modifying the emission of fluorophores by altering their radiative decay rates, which can significantly impact biomedical applications like medical diagnostics and DNA sequencing. This manipulation of fluorophore emissions can lead to increased quantum yields and directed emissions, potentially enhancing the effectiveness of biomedical imaging and diagnostic procedures (Lakowicz, 2001).
Fluorescent Chemosensors 4-Methyl-2,6-diformylphenol (DFP) is an important fluorophoric platform for developing chemosensors for various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are well-documented, highlighting their potential in chemical sensing and diagnostic applications (Roy, 2021).
BODIPY in Medical Diagnostics and Treatment BODIPY fluorophores have gained attention for their applications in molecular sensorics, including the sensing of biomolecules and bioprocesses. Their integration into drug carriers has shown potential for improving therapeutic effects in cancer treatment and allowing real-time imaging of drug carriers. The high fluorescent intensity and low toxicity of BODIPY make it suitable for conjugation with various biomolecules, indicating its valuable role in the development of new multifunctional drug carriers (Marfin et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-(4-fluorophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCQIPMGECDKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)cyclopropanecarboxamide | |
CAS RN |
2354-89-4 |
Source


|
| Record name | 4'-Fluorocyclopropanecarboxanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)
![6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2896275.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)
![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)

![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)